5-Chloro-2-isobutylpyridine
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Overview
Description
5-Chloro-2-isobutylpyridine is an organic compound with the molecular formula C9H12ClN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a chlorine atom at the 5-position and an isobutyl group at the 2-position of the pyridine ring. This structural modification imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-isobutylpyridine can be achieved through several methods. One common approach involves the chlorination of 2-isobutylpyridine. This process typically uses reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position of the pyridine ring .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased yield. Additionally, the use of alternative chlorinating agents and solvents can optimize the process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the pyridine ring.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
5-Chloro-2-isobutylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-isobutylpyridine involves its interaction with specific molecular targets. The chlorine atom and isobutyl group contribute to its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group.
2-Isobutylpyridine: Lacks the chlorine atom at the 5-position.
5-Chloro-2-ethylpyridine: Contains an ethyl group instead of an isobutyl group.
Uniqueness
5-Chloro-2-isobutylpyridine is unique due to the combination of the chlorine atom and the isobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
5-chloro-2-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)5-9-4-3-8(10)6-11-9/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
SVEKGYPFZOJUPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
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